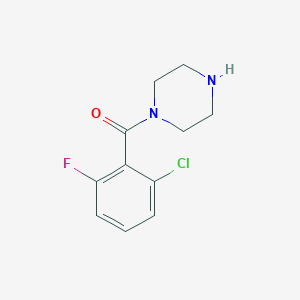

1-(2-Chloro-6-fluorobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

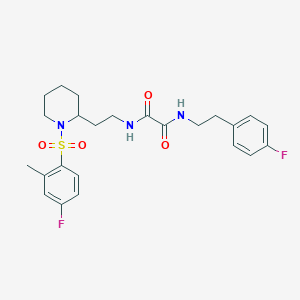

“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a chemical compound with the CAS Number: 1016491-13-6 . It has a molecular weight of 242.68 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “1-(2-Chloro-6-fluorobenzoyl)piperazine” is 1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(2-Chloro-6-fluorobenzoyl)piperazine, along with its analogs, has been studied for its molecular conformation and intermolecular interactions. Research reveals that while molecules of 3-fluorobenzoyl are linked by hydrogen bonds into a three-dimensional structure, there are no hydrogen bonds in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs (Mahesha et al., 2019).

Bioorthogonal Labeling Applications

Piperazine derivatives, including those functionalized with fluorobenzoyl groups, have been synthesized and characterized for their potential in bioorthogonal labeling. This research is significant for labeling in biological systems, potentially aiding in tracking and analysis of biological processes (Mamat et al., 2016).

Antibacterial and Anthelmintic Activity

A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, showed its potential in antibacterial and anthelmintic applications. The compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Antimicrobial Potential

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which bear structural similarity, have shown potential antimicrobial activity. This research suggests potential applications in the development of new antimicrobial agents (Babu et al., 2015).

Antifungal Synergy

A spirocyclic piperazine derivative exhibited significant synergy with fluconazole against Candida albicans. This indicates potential application in enhancing antifungal therapies (Premachandra et al., 2015).

Cancer Cell Cytotoxicity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxic activity on various cancer cell lines, suggesting potential applications in cancer therapy (Yarim et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-(2-Chloro-6-fluorobenzoyl)piperazine are currently unknown

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other piperazine derivatives .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-(2-Chloro-6-fluorobenzoyl)piperazine . For instance, the compound’s stability may be affected by storage temperature .

properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJFVUMQOZFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)

![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)